molecular formula C13H22O4 B14470611 1,4-Dioxacyclopentadecane-5,15-dione CAS No. 68672-00-4

1,4-Dioxacyclopentadecane-5,15-dione

Katalognummer: B14470611
CAS-Nummer: 68672-00-4
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: GQWUVKNZJBINRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxacyclopentadecane-5,15-dione is a heterocyclic organic compound with the molecular formula C₁₃H₂₂O₄. It is known for its unique structure, which includes a 15-membered ring containing two oxygen atoms and two ketone groups. This compound is often used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dioxacyclopentadecane-5,15-dione can be synthesized through several methods. One common synthetic route involves the cyclization of ethylene glycol with a long-chain dicarboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the 15-membered ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioxacyclopentadecane-5,15-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,4-Dioxacyclopentadecane-5,15-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.

    Industry: It is used in the production of specialty polymers and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,4-dioxacyclopentadecane-5,15-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate certain enzymatic pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxane: A smaller ring compound with similar oxygen-containing structure.

    1,3-Dioxolane: Another smaller ring compound with two oxygen atoms.

    Cyclopentadecanone: A 15-membered ring compound with a single ketone group.

Eigenschaften

CAS-Nummer

68672-00-4

Molekularformel

C13H22O4

Molekulargewicht

242.31 g/mol

IUPAC-Name

1,4-dioxacyclopentadecane-5,15-dione

InChI

InChI=1S/C13H22O4/c14-12-8-6-4-2-1-3-5-7-9-13(15)17-11-10-16-12/h1-11H2

InChI-Schlüssel

GQWUVKNZJBINRM-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCC(=O)OCCOC(=O)CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.